2,2'-((1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-en-2-ylidene)bis(methyleneoxymethylene))bisoxirane
CAS No.: 93951-25-8
Cat. No.: VC17033172
Molecular Formula: C15H16Cl6O4
Molecular Weight: 473.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93951-25-8 |
|---|---|
| Molecular Formula | C15H16Cl6O4 |
| Molecular Weight | 473.0 g/mol |
| IUPAC Name | 2-[[1,4,5,6,7,7-hexachloro-2-(oxiran-2-ylmethoxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]oxirane |
| Standard InChI | InChI=1S/C15H16Cl6O4/c16-10-11(17)14(19)12(6-22-1-8-3-24-8,7-23-2-9-4-25-9)5-13(10,18)15(14,20)21/h8-9H,1-7H2 |
| Standard InChI Key | LQTQDWMOFMCUMR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s core consists of a bicyclo[2.2.1]hept-5-ene system, a norbornene derivative, with six chlorine atoms positioned at the 1,4,5,6,7,7 positions. Two methyleneoxymethylene bridges link the bicyclic system to oxirane (epoxide) rings, creating a symmetrical structure. The InChIKey (LQTQDWMOFMCUMR-UHFFFAOYSA-N) and SMILES string (C1C(O1)COCC2(CC3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)COCC4CO4) provide precise representations of its connectivity and stereochemistry . The chlorine atoms induce significant electron-withdrawing effects, stabilizing the bicyclic framework while enhancing electrophilic reactivity.
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols are scarce in public literature, the structure implies a multi-step process. A plausible route involves:
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Diels-Alder Cyclization: Formation of the bicyclo[2.2.1]heptene skeleton via reaction between cyclopentadiene and a dienophile.
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Chlorination: Electrophilic addition of chlorine to the double bond and peripheral positions.
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Epoxidation: Introduction of oxirane groups via oxidation of allylic positions or reaction with epichlorohydrin.
The final product’s symmetry suggests bis-functionalization of a central chlorinated intermediate. Industrial production likely employs controlled chlorination to avoid overhalogenation and regioselective epoxidation .
Reactivity and Chemical Behavior
Epoxide Ring-Opening Reactions
The oxirane groups undergo nucleophilic ring-opening under acidic or basic conditions. For example, reaction with water or alcohols yields diols or ethers, respectively, which could serve as crosslinkers in polymer networks .
Electrophilic Substitution
Chlorine atoms activate the bicyclic core toward electrophilic substitution. Nitration or sulfonation may occur at electron-deficient positions, though such reactions remain unexplored in published studies.
Thermal Stability
The compound’s stability at elevated temperatures is critical for flame-retardant applications. Thermogravimetric analysis (TGA) data is unavailable, but analogous chlorinated bicyclics decompose above 300°C, releasing HCl and forming char .
Applications and Industrial Uses
Flame Retardancy
Chlorinated compounds are widely used in flame retardants due to their ability to scavenge free radicals and release HCl, which dilutes combustible gases. This compound’s high chlorine content and thermal stability position it as a candidate for polyvinyl chloride (PVC) additives or epoxy resin modifiers .
Polymer Crosslinking
The bis-epoxide structure enables crosslinking in thermosetting resins. For instance, reaction with diamines or dicarboxylic acids could yield dense polymer networks with enhanced mechanical properties.
Chemical Intermediate
Functionalization of the oxirane groups or chlorinated core may produce derivatives for pharmaceuticals or agrochemicals, though no specific examples are documented.
Environmental Impact and Degradation
Persistence and Bioaccumulation
The compound’s chlorine content and hydrophobic nature likely confer environmental persistence. Estimated logP values (via PubChem) exceed 5, indicating high bioaccumulation potential in aquatic organisms .
Degradation Pathways
Hydrolysis of epoxide groups may occur in aqueous environments, forming diols. Anaerobic dechlorination by microbial action could reduce toxicity, though reaction rates remain unstudied.
Comparison with Related Compounds
| Compound | Structure | Key Differences |
|---|---|---|
| Chlorendic Acid | Carboxylic acid | Higher water solubility |
| Hexachloronorbornene | Non-epoxidized | Lacks crosslinking capability |
| Epichlorohydrin | Monomeric epoxide | Lower chlorine content |
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